molecular formula C14H17NO4 B4777983 2-[2-(2-Ethoxyethoxy)ethyl]isoindole-1,3-dione

2-[2-(2-Ethoxyethoxy)ethyl]isoindole-1,3-dione

Cat. No.: B4777983
M. Wt: 263.29 g/mol
InChI Key: OTJIHJQDHOGELS-UHFFFAOYSA-N
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Description

2-[2-(2-Ethoxyethoxy)ethyl]isoindole-1,3-dione is an organic compound with the molecular formula C16H21NO5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Ethoxyethoxy)ethyl]isoindole-1,3-dione typically involves the reaction of phthalic anhydride with 2-(2-(2-ethoxyethoxy)ethyl)amine. This reaction is carried out under reflux conditions in a suitable solvent such as ethanol or toluene . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-Ethoxyethoxy)ethyl]isoindole-1,3-dione stands out due to its unique ethoxyethoxyethyl side chain, which imparts distinct physicochemical properties and reactivity.

Properties

IUPAC Name

2-[2-(2-ethoxyethoxy)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-2-18-9-10-19-8-7-15-13(16)11-5-3-4-6-12(11)14(15)17/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJIHJQDHOGELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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